4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound features a pyrrolo[3,4-d]pyrimidine-2,5-dione core substituted with a 1,3-benzodioxole group at position 4 and a tetrahydrofuran (oxolane)-derived methyl group at position 4. Its synthesis likely involves strategies similar to those reported for related pyrrolo[3,4-d]pyrimidine derivatives, such as aza-Wittig reactions or condensation of amino intermediates with carbonyl-containing reagents .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c22-17-15-12(8-21(17)7-11-2-1-5-24-11)19-18(23)20-16(15)10-3-4-13-14(6-10)26-9-25-13/h3-4,6,11,16H,1-2,5,7-9H2,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPLKKGAMQHKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the construction of the pyrrolopyrimidine core. The oxolane moiety is then introduced through a series of reactions, including alkylation and cyclization. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole ring or the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity by occupying the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Physicochemical Properties
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a synthetic derivative belonging to the class of pyrrolopyrimidines. This compound has garnered interest due to its potential biological activities, particularly in the realms of antidiabetic and anticancer properties. This article delves into its biological activity based on recent research findings.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure incorporates a benzodioxole moiety and a pyrrolopyrimidine core which are known for their diverse biological activities.
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxole derivatives in managing diabetes. The compound's ability to inhibit α-amylase , an enzyme involved in carbohydrate metabolism, has been a focal point. For instance:
- In vitro studies demonstrated that certain benzodioxole derivatives exhibited significant α-amylase inhibition with IC50 values ranging from 0.68 µM to 0.85 µM .
- In vivo experiments using a streptozotocin-induced diabetic mouse model showed that these compounds could effectively reduce blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cytotoxicity assays indicated that some derivatives displayed significant activity against various cancer cell lines with IC50 values ranging from 26 µM to 65 µM .
- Notably, compounds derived from the benzodioxole structure have shown promise in targeting multiple signaling pathways involved in cancer proliferation and survival .
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of α-amylase, reducing the breakdown of carbohydrates into simple sugars.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by interfering with specific regulatory proteins involved in cell division.
- Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in malignant cells through the activation of caspases and other pro-apoptotic factors.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Evaluated the antidiabetic effects in vitro and in vivo; showed significant α-amylase inhibition and reduction in blood glucose levels. |
| Study B | Investigated cytotoxic effects on cancer cell lines; indicated promising results with substantial inhibition of cell proliferation. |
| Study C | Explored the mechanism of action; detailed how the compound induces apoptosis and affects cell cycle regulation. |
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols such as:
- Nucleophilic substitution for introducing the benzodioxole moiety.
- Cyclocondensation reactions using precursors like pyrimidine-diones and tetrahydrofuran-derived aldehydes.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while methanol/water mixtures aid in crystallization .
- Temperature control : Reactions often require reflux conditions (80–120°C) to achieve cyclization, with yields ranging from 55% to 75% depending on substituent reactivity .
Q. Which spectroscopic and chromatographic methods are most effective for confirming structure and purity?
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for verifying substituent positions and ring systems. For example, benzodioxole protons typically appear as doublets at δ 6.7–7.1 ppm, while tetrahydrofuran methylene groups resonate at δ 3.5–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
- Enzyme inhibition assays : Screen against kinase targets (e.g., tyrosine kinases) using fluorescence-based protocols with ATP-competitive inhibitors as positive controls .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can computational chemistry optimize synthesis and predict reactivity?
- Reaction path searches : Quantum chemical calculations (DFT) model transition states and intermediates to identify low-energy pathways .
- Solvent effects : COSMO-RS simulations predict solvent interactions to optimize polarity and reduce side reactions .
- Machine learning : Train models on existing pyrimidine-dione synthesis data to predict optimal conditions (e.g., temperature, catalyst loadings) .
Q. What strategies resolve discrepancies between experimental data and theoretical predictions?
- Cross-validation : Combine NMR, X-ray crystallography, and IR to resolve ambiguous proton assignments (e.g., overlapping signals in crowded regions) .
- Kinetic profiling : Use stopped-flow spectroscopy to compare experimental reaction rates with computational predictions .
- Isotopic labeling : - or -labeled precursors trace reaction mechanisms and validate proposed intermediates .
Q. How can advanced statistical methods enhance synthesis reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
